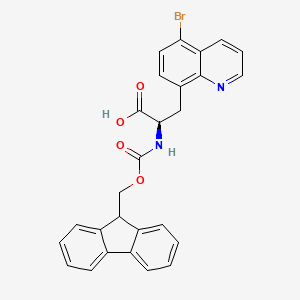
(2R)-3-(5-Bromoquinolin-8-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(5-Bromoquinolin-8-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C27H21BrN2O4 and its molecular weight is 517.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photolabile Protecting Group for Carboxylic Acids
A study by Fedoryak and Dore (2002) introduced a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ demonstrates greater single photon quantum efficiency than other esters and has sufficient sensitivity for multiphoton-induced photolysis, making it suitable for in vivo applications. Its enhanced solubility and low fluorescence underscore its potential as a caging group for biological messengers, hinting at its utility in controlled release and protection of sensitive molecular entities in biological research (Fedoryak & Dore, 2002).
Scaffold for Antimicrobial Drugs
Another study highlighted the significance of derivatives of 3-Quinolin-4-one propanoic acids, which share molecular similarities with fluoroquinolone antibiotics. These compounds are considered prospective scaffolds for creating new antimicrobial drugs. The research underscores the importance of analytical methods for quality control of promising active pharmaceutical ingredients among these derivatives, contributing to the search for new antibiotics in response to the rise of microbial resistance (Zubkov et al., 2016).
Fluorescent Brightening Agents
Rangnekar and Shenoy (1987) explored the synthesis of 2-Aryl-6-substituted quinolines and their application as fluorescent brightening agents. This study signifies the role of quinoline derivatives in enhancing the brightness of materials, indicating their potential in material sciences and industrial applications related to fluorescence (Rangnekar & Shenoy, 1987).
Antiviral and Cytotoxic Activities
Research by Selvam et al. (2010) on the synthesis and evaluation of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one derivatives for their antiviral and cytotoxic activities revealed the potential of these compounds against HIV, HSV, and vaccinia viruses. This underscores the therapeutic potential of quinoline derivatives in antiviral drug development (Selvam et al., 2010).
Propriétés
IUPAC Name |
(2R)-3-(5-bromoquinolin-8-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrN2O4/c28-23-12-11-16(25-21(23)10-5-13-29-25)14-24(26(31)32)30-27(33)34-15-22-19-8-3-1-6-17(19)18-7-2-4-9-20(18)22/h1-13,22,24H,14-15H2,(H,30,33)(H,31,32)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVWHLBISUQXLF-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C(=C(C=C4)Br)C=CC=N5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C5C(=C(C=C4)Br)C=CC=N5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2587356.png)

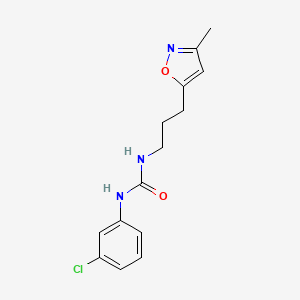
![[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid](/img/structure/B2587366.png)
![N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587367.png)
![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2587369.png)
![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587370.png)
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2587371.png)
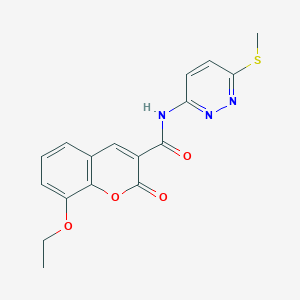
![N-(5-chloro-2-methoxyphenyl)-2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)acetamide](/img/structure/B2587373.png)
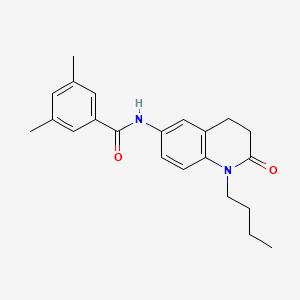
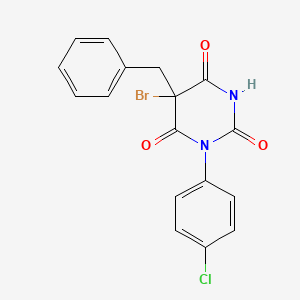
![3-(4-Fluorophenyl)-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2587377.png)
![2-(2-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2587379.png)